A Technical Guide to the Chemical Structure and Properties of Ambazone Monohydrate
A Technical Guide to the Chemical Structure and Properties of Ambazone Monohydrate
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of Ambazone monohydrate, an antiseptic agent with known antibacterial and potential antineoplastic properties. It details the compound's chemical structure, physicochemical characteristics, synthesis, and analytical characterization protocols. Furthermore, it explores its proposed mechanism of action through diagrammatic representations of relevant biological pathways and experimental workflows. All quantitative data is systematically presented in tabular format to facilitate analysis and comparison.
Chemical Identity and Structure
Ambazone is an antiseptic compound belonging to the class of organic compounds known as thiosemicarbazones.[1] The monohydrate is the hydrated form of Ambazone, where one molecule of water is integrated into the crystal structure.
The chemical structure of Ambazone consists of a 1,4-benzoquinone ring derivatized with a guanylhydrazone group and a thiosemicarbazone group. The crystal structure of the monohydrate form is characterized by an extensive three-dimensional network established through hydrogen bonds involving the water molecules.[2]
Chemical Identifiers
The fundamental chemical identifiers for Ambazone and its monohydrate form are summarized below.
| Identifier | Value | Reference |
| IUPAC Name | [4-[2-(diaminomethylidene)hydrazinyl]phenyl]iminothiourea | [3][4] |
| CAS Number (Monohydrate) | 6011-12-7 | [5][6] |
| CAS Number (Anhydrous) | 539-21-9 | [3][4][7] |
| Molecular Formula (Monohydrate) | C₈H₁₃N₇OS | [5][6][8] |
| Molecular Weight (Monohydrate) | 255.30 g/mol | [5][6][8][9] |
| Synonyms | 1,4-Benzoquinone guanylhydrazone thiosemicarbazone hydrate, Faringosept, Iversal | [4][5][7] |
Structural Representation
The core chemical structure of Ambazone features two key functional groups attached to a central quinone-like ring system.
Physicochemical Properties
Ambazone monohydrate is a crystalline solid with distinct physical and chemical properties. Its solubility is limited in aqueous solutions but can be enhanced through the formation of salts, such as the acetate salt solvate.[2]
| Property | Value | Reference(s) |
| Appearance | Brown or copper-colored crystals; Dark brown powder | [4] |
| Melting Point | 188-195 °C (with decomposition) | [5][] |
| Solubility in water | 0.2 mg / 100 mL (Sparingly soluble) | [4] |
| Other Solubilities | Moderately soluble in alcohol and acetone. Freely soluble in DMF and dilute acids. | |
| Crystal System | Monoclinic | [2][11] |
| Space Group | P2₁/c | [2][11] |
Experimental Protocols
Synthesis of Ambazone
A representative synthesis protocol for Ambazone involves a multi-step reaction starting from p-benzoquinone and aminoguanidine, followed by a reaction with thiosemicarbazide. A detailed manufacturing process is described as follows:
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Step 1: Formation of Quinone Monoguanylhydrazone Nitrate: A solution of 22.7 g of quinone monoguanylhydrazone nitrate is prepared in 250 mL of water.[5]
-
Step 2: Addition of Thiosemicarbazide: A hot aqueous solution containing 9.1 g of thiosemicarbazide is added dropwise to the solution from Step 1.[5]
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Step 3: Acidification and Reaction: A solution of 5 mL of concentrated nitric acid in 10 mL of water is slowly added. The resulting mixture is stirred at 60°C for one hour.[5]
-
Step 4: Dissolution and Filtration: The product is dissolved in approximately 1-1.2 liters of water at 100°C and the hot solution is filtered.[5]
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Step 5: Precipitation and Isolation: The filtrate is added to an aqueous ammonium solution to precipitate the product. The resulting blue residue of p-benzoquinone amidinohydrazone thiosemicarbazone is filtered and dried.[5]
Physicochemical Characterization Methods
The structural and thermal properties of Ambazone monohydrate are typically elucidated using a combination of analytical techniques. The reversible transformation between the monohydrate and anhydrous forms can be monitored using these methods.[2]
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Single-Crystal X-ray Diffraction (SC-XRD): This technique is used to determine the precise three-dimensional arrangement of atoms within the crystal, confirming the molecular structure and identifying the crystal system and space group.[2]
-
Powder X-ray Diffraction (PXRD): PXRD is employed to analyze the crystalline nature of the bulk material, identify different polymorphic forms, and monitor phase transformations as a function of temperature or humidity.[2][11]
-
Thermal Analysis (DSC, TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the thermal behavior of the compound.[11] These methods can detect the loss of water upon heating, melting, and decomposition, confirming the presence of the hydrate and its thermal stability.[11]
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Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.[11] Changes in the spectra upon dehydration can confirm the loss of water and associated changes in hydrogen bonding.[11]
Biological Activity and Mechanism of Action
Ambazone is primarily recognized for its antiseptic and antibacterial activities and is used in the treatment of infections of the mouth and throat.[6] It also demonstrates potential as an orally active antitumor agent.[5][8]
Proposed Mechanism of Action
While the exact mechanism of action has not been fully elucidated, evidence suggests that Ambazone is a membrane-active agent.[3][7][12] Its biological effects are believed to stem from its interaction with multiple cellular targets, including membranes, nucleic acids, and proteins.[7][12]
A key proposed mechanism involves the interference with membrane-bound nucleotide systems.[7][13] This interaction leads to an increase in the intracellular concentration of cyclic adenosine monophosphate (cAMP) in certain cells, such as leukemia cells and macrophages, which may contribute to its antineoplastic effects.[3][7][12]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Crystal structure and physicochemical characterization of ambazone monohydrate, anhydrous, and acetate salt solvate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ambazone | C8H11N7S | CID 1549158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ambazone - Wikipedia [en.wikipedia.org]
- 5. Ambazone hydrate | 6011-12-7 [chemicalbook.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Ambazone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. GSRS [precision.fda.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ambazone as a membrane active antitumor drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medkoo.com [medkoo.com]
